

Technical Monograph: Synthesis & Characterization of 2-Chloro-N-(4-ethoxyphenyl)propanamide

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Compound of Interest

Compound Name:	2-chloro-N-(4-ethoxyphenyl)propanamide
CAS No.:	868771-18-0
Cat. No.:	B2937209

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Executive Summary & Strategic Rationale

This guide details the synthesis of **2-chloro-N-(4-ethoxyphenyl)propanamide** (CAS: 19314-14-8), a critical intermediate in the development of para-aminophenol derivatives and local anesthetics structurally related to Prilocaine.

From a retrosynthetic perspective, the target molecule is an amide formed by the acylation of 4-ethoxyaniline (p-phenetidine) with a 2-chloropropanoyl electrophile. While direct coupling with 2-chloropropionic acid using carbodiimides (EDC/DCC) is possible, it is atom-inefficient for scale-up. The protocol below utilizes the Acid Chloride Method (Schotten-Baumann conditions modified for organic solvent), prioritized for its high conversion rates (>90%) and simplified purification via recrystallization.

Structural Considerations

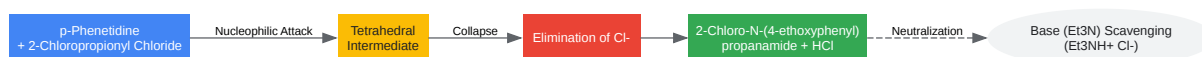
- Chirality: The C2 position on the propanamide chain is a stereocenter. This protocol yields a racemic mixture (\pm) unless optically pure (R)- or (S)-2-chloropropionyl chloride is employed.

- Stability: The

-chloroamide moiety is reactive toward nucleophiles; therefore, the workup must avoid strong heating in basic aqueous media to prevent hydrolysis or self-alkylation.

Reaction Mechanism & Pathway[1]

The synthesis proceeds via a Nucleophilic Acyl Substitution. The nitrogen lone pair of the p-phenetidine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The reformation of the carbonyl double bond expels the chloride ion. A base (Triethylamine) is required to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine.



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Figure 1: Mechanistic pathway for the acylation of p-phenetidine.

Experimental Protocol

Materials & Reagents

Reagent	Equiv.[1][2][3]	Role	Safety Note
p-Phenetidine	1.0	Nucleophile	Nephrotoxic; darkens on air exposure.
2-Chloropropionyl chloride	1.1	Electrophile	Corrosive; lachrymator. Handle in hood.
Triethylamine (TEA)	1.2	Acid Scavenger	Volatile; flammable.
Dichloromethane (DCM)	Solvent	Medium	Use anhydrous to prevent acid chloride hydrolysis.
1M HCl (aq)	Wash	Purification	Removes unreacted amine.

Step-by-Step Methodology

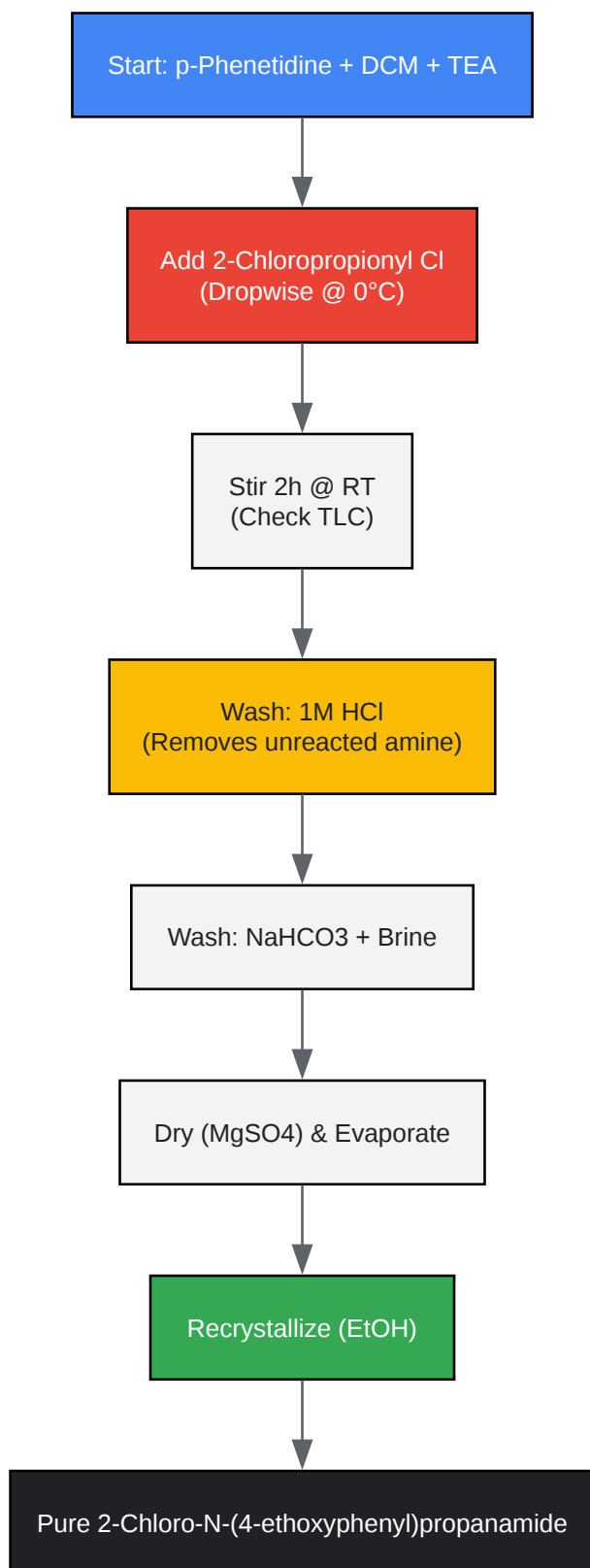
Phase 1: Reaction Setup

- Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve p-phenetidine (13.7 g, 100 mmol) in DCM (100 mL).
- Base Addition: Add Triethylamine (16.7 mL, 120 mmol) to the solution. Cool the mixture to 0°C using an ice bath.
 - Scientific Insight: Cooling is critical. The reaction is exothermic. Uncontrolled heat can lead to the formation of bis-acylated byproducts or polymerization of the phenetidine [1].
- Acylation: Dilute 2-chloropropionyl chloride (10.7 mL, 110 mmol) in 20 mL of DCM. Add this solution dropwise over 30 minutes.
 - Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

Phase 2: Workup & Purification

- Quench: Allow the reaction to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

- Extraction: Transfer the mixture to a separatory funnel.
 - Wash 1: 50 mL 1M HCl. Rationale: This protonates any unreacted p-phenetidine, forcing it into the aqueous layer. This is the most critical step for color purity.
 - Wash 2: 50 mL Sat. NaHCO_3 . Rationale: Neutralizes excess acid and removes acidic impurities.
 - Wash 3: 50 mL Brine.
- Drying: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate in vacuo to yield a crude off-white solid.
- Recrystallization: Dissolve the crude solid in minimal boiling Ethanol (95%). Allow to cool slowly to RT, then to 4°C .
 - Target: White needle-like crystals.
 - Yield Expectations: 85-92%.



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Figure 2: Process Flow Diagram for the synthesis and purification.[4]

Characterization & Validation

The identity of the compound must be validated using NMR and MS.[5] The following data represents the standard spectral fingerprint for this molecule [2, 3].

Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl_3 (Chloroform-d) | Frequency: 400 MHz[6]

Signal (δ ppm)	Multiplicity	Integration	Assignment	Structural Insight
1.40	Triplet (J=7.0 Hz)	3H	-OCH ₂ CH ₃	Terminal methyl of ethoxy group.
1.82	Doublet (J=6.8 Hz)	3H	-CH(Cl)CH ₃	Methyl group alpha to the chiral center.
4.01	Quartet (J=7.0 Hz)	2H	-OCH ₂ CH ₃	Methylene of ethoxy group; deshielded by Oxygen.
4.55	Quartet (J=6.8 Hz)	1H	-CH(Cl)-	Chiral proton; significant deshielding by Cl and C=O.
6.86	Doublet (J=9.0 Hz)	2H	Ar-H (3,5)	Ortho to ethoxy group (electron-rich).
7.45	Doublet (J=9.0 Hz)	2H	Ar-H (2,6)	Ortho to amide nitrogen.
8.20	Broad Singlet	1H	-NH-	Amide proton (exchangeable with D ₂ O).

Mass Spectrometry (MS)[1][3][6]

- Technique: ESI+ or EI.
- Molecular Formula: $C_{11}H_{14}ClNO_2$ [7]
- Molecular Weight: 227.69 g/mol .[8]
- Key Peaks:
 - m/z 227 ($M+\bullet$): Base peak for ^{35}Cl isotope.
 - m/z 229 ($M+2$): Characteristic ^{37}Cl isotope peak (approx. 1/3 intensity of $M+$).
 - m/z 137: Loss of the chloropropionyl group (formation of $[C_6H_4(OEt)NH_2]^+$ fragment).

Infrared Spectroscopy (FT-IR)[9]

- 3290 cm^{-1} : N-H stretch (Amide).
- 1665 cm^{-1} : C=O stretch (Amide I band) — Diagnostic for successful acylation.
- 1540 cm^{-1} : N-H bend (Amide II).
- 1240 cm^{-1} : C-O-C stretch (Aryl ether).

Troubleshooting & Critical Process Parameters (CPP)

Issue	Probable Cause	Corrective Action
Product is Pink/Brown	Oxidation of residual p-phenetidine.	Ensure the 1M HCl wash is thorough during workup. Use fresh p-phenetidine distilled under Argon.
Low Yield	Hydrolysis of acid chloride.	Ensure DCM is anhydrous. Verify the quality of 2-chloropropionyl chloride (should be clear, not cloudy).
Oiling out during Recrystallization	Cooling too fast or too much solvent.	Re-heat to dissolve, add a seed crystal, and cool very slowly. Add drops of water to the hot EtOH solution to reach saturation.
Extra Doublet in NMR	Presence of HCl salt.	The base wash (NaHCO ₃) was insufficient. Reprocess organic layer with base wash.

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